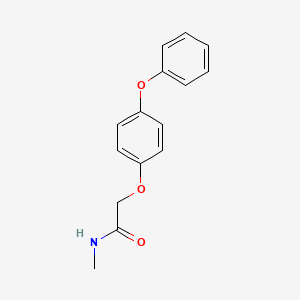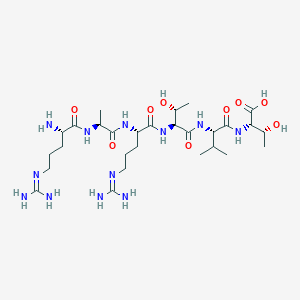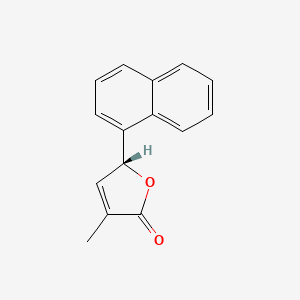![molecular formula C19H14N2O4 B14189947 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid CAS No. 920986-86-3](/img/structure/B14189947.png)
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is a chemical compound with the molecular formula C₁₉H₁₄N₂O₄. It is known for its unique structure, which includes a phenylcarbamoyl group attached to a pyridinyl ring, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Phenylcarbamoyl Pyridine: The initial step involves the reaction of 4-aminopyridine with phenyl isocyanate to form 4-(phenylcarbamoyl)pyridine.
Coupling with Benzoic Acid Derivative: The next step involves the coupling of the phenylcarbamoyl pyridine with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The pyridinyl and benzoic acid moieties may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yloxy)benzoic acid: Similar in structure but lacks the phenylcarbamoyl group.
4-(Phenylcarbamoyl)pyridine: Contains the phenylcarbamoyl group but lacks the benzoic acid moiety.
Uniqueness
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is unique due to the presence of both the phenylcarbamoyl and benzoic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920986-86-3 |
|---|---|
Molecular Formula |
C19H14N2O4 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-[4-(phenylcarbamoyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C19H14N2O4/c22-18(21-15-4-2-1-3-5-15)14-10-11-20-17(12-14)25-16-8-6-13(7-9-16)19(23)24/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
VWFAJVQMLDQBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)


![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)


![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)





